molecular formula C25H35N5O7 B300370 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

Numéro de catalogue B300370
Poids moléculaire: 517.6 g/mol
Clé InChI: JSUNPHWNQFCCRJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, commonly known as DTBZ, is a chemical compound used in scientific research. DTBZ is a potent and selective ligand for the vesicular monoamine transporter 2 (VMAT2), a protein that transports monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. DTBZ has been widely used to study the role of VMAT2 in the regulation of monoamine neurotransmitter release and storage.

Mécanisme D'action

DTBZ binds to 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate with high affinity and selectivity, inhibiting the uptake of monoamines into synaptic vesicles. This leads to a decrease in the amount of monoamines stored in vesicles and a corresponding decrease in monoamine neurotransmitter release. DTBZ has been shown to be a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a dissociation constant (Kd) of approximately 0.5 nM.
Biochemical and Physiological Effects:
DTBZ has been shown to have a number of biochemical and physiological effects. In studies of Parkinson's disease, DTBZ has been used to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been shown to affect the release of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. DTBZ has been shown to inhibit the uptake of monoamines into synaptic vesicles, leading to a decrease in monoamine neurotransmitter release.

Avantages Et Limitations Des Expériences En Laboratoire

DTBZ has a number of advantages for use in lab experiments. It is a potent and selective ligand for 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a high affinity and selectivity for the protein. This makes it a useful tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage. However, DTBZ also has some limitations. It is a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, which means that its effects are not permanent. DTBZ also has a short half-life, which can make it difficult to use in long-term experiments.

Orientations Futures

There are a number of future directions for research involving DTBZ. One area of research is the development of new 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate ligands with improved properties, such as increased selectivity or longer half-life. Another area of research is the use of DTBZ in studies of other neurological disorders, such as Alzheimer's disease and Huntington's disease. DTBZ may also be useful in studies of drug addiction and the role of monoamine neurotransmitters in reward and motivation. Overall, DTBZ is a valuable tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage, and has a number of potential applications in scientific research.

Méthodes De Synthèse

DTBZ can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with N,N-diethylethylenediamine, followed by reaction with 1,3-dibromopropane, and then with 3,7-dimethylxanthine. The final product is obtained by esterification with propionic anhydride.

Applications De Recherche Scientifique

DTBZ has been used in a variety of scientific research applications, including studies of Parkinson's disease, schizophrenia, depression, and drug addiction. DTBZ is particularly useful in studies of Parkinson's disease, as it allows researchers to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been used to study the effects of drugs on monoamine neurotransmitter release and storage.

Propriétés

Nom du produit

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

Formule moléculaire

C25H35N5O7

Poids moléculaire

517.6 g/mol

Nom IUPAC

3-[8-(diethylaminomethyl)-3,7-dimethyl-2,6-dioxopurin-1-yl]propyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H35N5O7/c1-8-29(9-2)15-19-26-22-20(27(19)3)23(31)30(25(33)28(22)4)11-10-12-37-24(32)16-13-17(34-5)21(36-7)18(14-16)35-6/h13-14H,8-12,15H2,1-7H3

Clé InChI

JSUNPHWNQFCCRJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

SMILES canonique

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.